molecular formula C17H31N3O3 B7915471 [1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester

Cat. No.: B7915471
M. Wt: 325.4 g/mol
InChI Key: WXKCFDPILGZOSE-UEWDXFNNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester" is a complex organic compound with a structure that suggests potential applications in various scientific fields, particularly in medicinal chemistry. The compound features multiple functional groups, including amino, ester, and carbamate groups, which can participate in diverse chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of "[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester" typically involves the following steps:

  • Formation of the Piperidinyl Moiety: : Starting from a suitable piperidine derivative, the compound undergoes alkylation to introduce the aminopropionyl group. This step often requires the use of a strong base like sodium hydride (NaH) and a suitable alkyl halide.

  • Coupling with Cyclopropyl Carbamic Acid: : The piperidinyl derivative is then reacted with cyclopropyl carbamic acid tert-butyl ester in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to form the final compound.

Industrial Production Methods

Industrial production methods would scale up these reactions, ensuring optimized conditions for yield and purity. These processes often involve:

  • Optimized Reaction Conditions: : Control of temperature, pressure, and reaction time.

  • Purification Techniques: : Use of recrystallization, chromatography, or distillation to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions It Undergoes

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the cyclopropyl ring or the piperidinyl moiety.

  • Reduction: : The ester groups can be reduced to alcohols using reagents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The amino group can participate in substitution reactions, potentially leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reducing agents like LiAlH4 or sodium borohydride (NaBH4).

  • Substitution: : Conditions typically involve nucleophilic reagents like alkyl halides under basic conditions.

Major Products Formed from These Reactions

  • Oxidation: : Formation of ketones or carboxylic acids.

  • Reduction: : Conversion to alcohols.

  • Substitution: : Formation of various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, the compound's diverse functional groups make it a valuable intermediate for the synthesis of complex molecules, particularly in the development of novel catalysts or ligands.

Biology

Biologically, the compound's structure suggests potential activity as an enzyme inhibitor or receptor modulator, making it of interest in biochemical studies.

Medicine

Medicinally, "[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester" could be explored for its therapeutic potential, particularly in the development of new drugs targeting specific proteins or receptors.

Industry

Industrially, the compound might be used in the production of specialized polymers or materials with unique properties due to its diverse functional groups.

Mechanism of Action

The mechanism by which the compound exerts its effects likely involves interactions with specific molecular targets, such as enzymes or receptors. Its functional groups allow it to form hydrogen bonds, coordinate with metal ions, or participate in hydrophobic interactions. These interactions can modulate the activity of the target proteins or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • [1-((S)-2-Amino-propionyl)-piperidin-4-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Similar structure with a different substitution position.

  • [1-((S)-2-Amino-propionyl)-morpholin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester: : Contains a morpholine ring instead of piperidine.

Highlighting Its Uniqueness

The uniqueness of "[1-((S)-2-Amino-propionyl)-piperidin-3-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester" lies in its specific substitution pattern and the combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

This compound’s diverse applications and its versatile structure make it a fascinating subject of study across multiple scientific disciplines.

Properties

IUPAC Name

tert-butyl N-[[1-[(2S)-2-aminopropanoyl]piperidin-3-yl]methyl]-N-cyclopropylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31N3O3/c1-12(18)15(21)19-9-5-6-13(10-19)11-20(14-7-8-14)16(22)23-17(2,3)4/h12-14H,5-11,18H2,1-4H3/t12-,13?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXKCFDPILGZOSE-UEWDXFNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC(C1)CN(C2CC2)C(=O)OC(C)(C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.